6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one is a complex organic compound that features a pyridazinone core, a piperidine ring, and a methoxyphenoxy group
Preparation Methods
The synthesis of 6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one typically involves multiple steps. The synthetic route often starts with the preparation of the piperidine derivative, followed by the introduction of the methoxyphenoxy group and the pyridazinone core. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others, leading to the formation of new derivatives. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions
Scientific Research Applications
6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s unique properties can be exploited in materials science for developing new materials with specific characteristics
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s application, whether in medicinal chemistry or other fields .
Comparison with Similar Compounds
Similar compounds to 6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one include other pyridazinone derivatives and piperidine-containing compounds. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity.
Properties
IUPAC Name |
6-tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-22(2,3)19-9-10-20(26)25(23-19)16-11-13-24(14-12-16)21(27)15-29-18-7-5-17(28-4)6-8-18/h5-10,16H,11-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCRBRBHGWQDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.